Sempervirene

Descripción general

Descripción

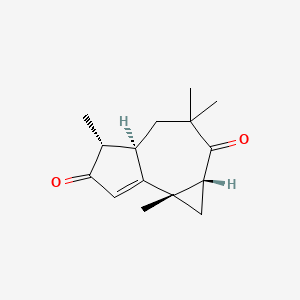

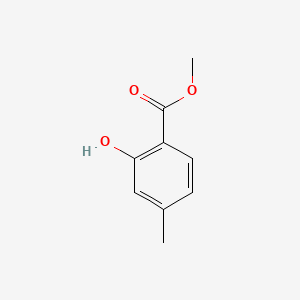

Sempervirine is a member of beta-carbolines.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha descubierto que el Sempervirene tiene propiedades antimicrobianas. En un estudio, el extracto de Cupressus sempervirens, que contiene this compound, mostró una actividad antimicrobiana significativa contra Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Candida albicans y Mucor racemosus {svg_1}.

Propiedades Antioxidantes

El compuesto también exhibe propiedades antioxidantes. El mismo estudio encontró que el extracto de Cupressus sempervirens tuvo un impacto antioxidante máximo {svg_2}.

Impacto Anti-Biopelícula

Se ha descubierto que el this compound tiene un impacto anti-biopelícula. El extracto de Cupressus sempervirens mostró un mayor impacto anti-biopelícula contra Klebsiella pneumoniae {svg_3}.

Inhibiciones de Lipasa y Amilasa

Se ha descubierto que el compuesto tiene diferencias mínimas en las inhibiciones de lipasa y amilasa {svg_4}.

Acción Antidiabética

Se ha descubierto que el this compound tiene acción antidiabética. Hubo un ligero cambio en la acción antidiabética de Cupressus sempervirens al cambiar la presión {svg_5}.

Actividad Insecticida

En otro estudio, se descubrió que el aceite esencial de Cupressus sempervirens, que contiene this compound, tenía actividad insecticida {svg_6}.

Actividad Antiproliferativa

El aceite esencial de Cupressus sempervirens también exhibe actividad antiproliferativa {svg_7}.

Usos Etnobotánicos

El this compound se ha utilizado en el campo etnobotánico para varios propósitos. Se han aplicado muchos métodos tradicionales para derivar varias moléculas efectivas de Cupressus sempervirens {svg_8}.

Mecanismo De Acción

Target of Action

Sempervirene, also known as Sempervirine, is an indole alkaloid isolated from Gelsemium sempervirens . It has been found to exhibit anti-tumor activities, specifically against tumor cells such as Raji, MDA-MB-231, and HeLa, with EC50 values of 2.7 μM, 1.77 μM, and 1.96 μM respectively .

Mode of Action

It has been suggested that it may act by inhibiting the growth of tumor cells . In addition, it has been found to have remarkable antibacterial properties, particularly against bacteria such as Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli . The antibacterial mode of action of this compound appears to involve disruption of the bacterial membrane, thereby influencing their growth and viability .

Biochemical Pathways

This compound seems to affect several biochemical pathways. It has been suggested that it disrupts the bacterial membrane, thereby influencing their growth and viability . Moreover, it appears to affect the structural integrity of bacterial cells, leading to the significant release of proteins from the bacterial cells . Furthermore, it has been found to inhibit quorum sensing, a crucial mechanism for biofilm formation .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability of the compound

Result of Action

This compound has been found to exhibit significant inhibitory effects against a range of bacteria, surpassing those of conventional antibiotics . Furthermore, it has demonstrated low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), indicating its bactericidal nature . In addition, it has shown potent anti-biofilm activity .

Action Environment

The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, humidity, light, and soil conditions, among others . Understanding how these factors influence the action of this compound can provide valuable insights for optimizing its use and effectiveness.

Safety and Hazards

Direcciones Futuras

While Sempervirine has shown promising results in vitro and in vivo studies against glioma and HCC , more research is needed to fully understand its potential as a therapeutic agent. Future studies could focus on its effects on other types of cancer, its potential side effects, and the possibility of using it in combination with other treatments.

Análisis Bioquímico

Biochemical Properties

Sempervirine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of murine double minute 2 (MDM2) ubiquitin ligase activity, which negatively regulates p53 levels by promoting its proteasome-mediated degradation . Sempervirine also induces nucleolar remodeling and nucleolar stress by reducing the protein stability of RPA194, the catalytic subunit of RNA polymerase I, leading to rRNA synthesis inhibition . Additionally, sempervirine mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells .

Cellular Effects

Sempervirine exerts significant effects on various types of cells and cellular processes. In cancer cells, sempervirine induces cell cycle arrest, apoptosis, and autophagy. It has been shown to trigger G2/M phase arrest and promote autophagic flux in glioma cells . Sempervirine also affects cell signaling pathways, such as the Akt/mTOR pathway, leading to the downregulation of phosphorylated proteins and the induction of apoptosis and autophagy . Furthermore, sempervirine influences gene expression by upregulating unphosphorylated pRb and downregulating E2F1 protein levels .

Molecular Mechanism

The molecular mechanism of sempervirine involves several key interactions and processes. Sempervirine binds to rRNA within the nucleolus, inhibiting RNA polymerase I transcription without causing DNA damage . It also inhibits MDM2, leading to increased p53 levels and the activation of p53-dependent and independent pathways . In glioma cells, sempervirine downregulates the expressions of AKT and mTOR phosphorylated proteins, thereby affecting the onset of apoptosis and autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sempervirine change over time. Sempervirine has been shown to induce nucleolar stress and rRNA synthesis inhibition, leading to long-term effects on cellular function . The stability and degradation of sempervirine, as well as its long-term impact on cellular processes, are crucial factors in understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of sempervirine vary with different dosages in animal models. Studies have shown that sempervirine induces apoptosis and autophagy in a dose-dependent manner . High doses of sempervirine may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Sempervirine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been identified as a selective inhibitor of MDM2 ubiquitin ligase activity, which plays a role in the regulation of p53-mediated transactivation of target genes involved in DNA damage repair, cell cycle arrest, apoptosis, and senescence .

Transport and Distribution

Sempervirine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates within the nucleolus, where it binds to rRNA and exerts its inhibitory effects on RNA polymerase I transcription . The localization and accumulation of sempervirine are critical for its activity and function.

Subcellular Localization

The subcellular localization of sempervirine is primarily within the nucleolus, where it binds to rRNA and inhibits RNA polymerase I transcription . This localization is facilitated by targeting signals and post-translational modifications that direct sempervirine to specific compartments or organelles. The activity and function of sempervirine are closely linked to its subcellular localization.

Propiedades

IUPAC Name |

16,17,18,19-tetrahydroyohimban | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUEULZDJRMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970229 | |

| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-92-8 | |

| Record name | Sempervirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,6,14,15,20,21-Octadehydroyohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMPERVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8O9288136 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sempervirine has been shown to interact with multiple targets within the cell, leading to various downstream effects.

- MDM2 Inhibition: Sempervirine inhibits MDM2 ubiquitin ligase activity, preventing MDM2-mediated degradation of the tumor suppressor protein p53. [, ] This leads to p53 accumulation and activation, promoting apoptosis (programmed cell death) in cancer cells. [, ]

- Wnt/β-catenin Pathway Inhibition: Sempervirine downregulates the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer. [] This inhibition contributes to the anti-proliferative effects of sempervirine in hepatocellular carcinoma. []

- Akt/mTOR Pathway Inhibition: Sempervirine downregulates the Akt/mTOR signaling pathway, another key pathway involved in cell growth and survival. [] This inhibition triggers both apoptosis and autophagy (a cellular self-degradation process) in glioma cells. []

- DNA Intercalation: Sempervirine derivatives exhibit DNA intercalation properties, meaning they insert themselves between DNA base pairs. [] This interaction can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects. []

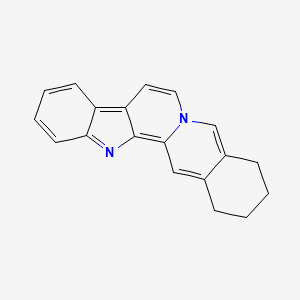

ANone: Sempervirine is a yohimbane-type indole alkaloid.

- Molecular Formula: C19H16N2 [, ]

- Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) can be found in the literature. [, , , , ]

ANone: Information regarding the material compatibility and stability of sempervirine under various conditions is limited in the provided research. Further studies are needed to fully understand its behavior and potential applications in diverse material settings.

ANone: The provided research does not describe catalytic properties or applications for sempervirine. It is primarily studied for its biological activities.

ANone: While computational chemistry approaches could be valuable for studying sempervirine, the provided research articles do not mention specific simulations, calculations, or QSAR models developed for this compound.

ANone: Research suggests that modifications to the sempervirine structure can influence its biological activity.

- Fluorination: Introduction of a fluorine atom at the 10-position yielded 10-fluorosempervirine, which exhibited greater cytotoxicity than sempervirine in several cancer cell lines. []

- Westphal Condensation Derivatives: Derivatives synthesized via Westphal condensation with 1,2-diketones showed DNA-binding affinity, suggesting this modification could be explored for enhancing specific interactions. []

ANone: The provided research does not provide detailed information regarding the stability of sempervirine under various conditions or specific formulation strategies employed. These aspects would require further investigation.

ANone: Various analytical techniques are employed to study sempervirine:

- High-Speed Counter-Current Chromatography (HSCCC): HSCCC is used for the preparative isolation and purification of sempervirine from plant extracts. []

- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC enables the isolation of high-purity sempervirine from complex mixtures. []

- Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and confirm the chemical structure of sempervirine. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): 1H NMR and 13C NMR provide detailed structural information about sempervirine. []

ANone: Research on sempervirine spans several decades, with key milestones including:

- Early Isolation and Characterization: Sempervirine was first isolated from the Gelsemium sempervirens plant in the early 20th century. [, ] Its structure and properties were subsequently elucidated. [, , , ]

- Total Synthesis: The total synthesis of sempervirine was achieved, enabling further investigation of its chemistry and biological activity. [, , , , ]

- Antitumor Activity: Studies demonstrated the antitumor activity of sempervirine in various cancer models, sparking interest in its therapeutic potential. [, , , , ]

- Mechanism of Action: Research has unveiled several mechanisms by which sempervirine exerts its antitumor effects, including MDM2 inhibition, [, ] Wnt/β-catenin pathway inhibition, [] and Akt/mTOR pathway inhibition. []

ANone: Sempervirine research benefits from cross-disciplinary collaboration, integrating knowledge and techniques from various fields:

- Natural Product Chemistry: Isolation, purification, and structural elucidation of sempervirine from natural sources. [, , ]

- Synthetic Organic Chemistry: Development of synthetic routes to produce sempervirine and its analogues. [, , , , ]

- Medicinal Chemistry: Investigation of structure-activity relationships and design of novel sempervirine derivatives with improved potency and selectivity. [, ]

- Cancer Biology: Understanding the molecular mechanisms underlying sempervirine's antitumor activity in various cancer models. [, , , , ]

- Pharmacology: Studying the pharmacokinetic and pharmacodynamic properties of sempervirine, which are essential for potential clinical development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)